1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives, including compounds similar to "1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline", typically involves complex organic reactions that enable the precise assembly of the molecule's core structure. For example, palladium-catalyzed intramolecular C–N bond formation techniques have been applied to construct pyrazoloquinoline frameworks by leveraging the reactivity of 4-chloroquinoline-3-carbaldehydes, leading to novel functionalized quinolines of biological interest (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazoloquinoline core, which often exhibits significant conformational and electronic properties conducive to their function as luminescent materials or molecular sensors. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structural details of these compounds, revealing insights into their conformation, molecular packing, and intermolecular interactions within crystalline matrices (Low et al., 2004).
Chemical Reactions and Properties
Pyrazoloquinolines undergo a variety of chemical reactions that modify their structure and properties. These reactions can include N-alkylation, halogenation, and the formation of hydrogen bonds or π-π stacking interactions, which significantly affect their chemical behavior and potential applications. The versatility of these compounds is further demonstrated by their ability to form brightly emissive molecular sensors and luminophores for OLEDs, illustrating the impact of structural modifications on their optical properties (Rurack et al., 2002).
Scientific Research Applications
Synthesis and Cytotoxic Activity
Research on related compounds shows potential in cytotoxic activities. A study on the derivatives of benzo[b][1,6]naphthyridines, which share a structural similarity with the compound , revealed potent cytotoxic properties against various cancer cell lines. These derivatives showed growth inhibitory properties and were particularly effective in a mouse model of colon tumors (Deady et al., 2003).
Nucleophilic Aromatic Substitution
A study on nucleophilic aromatic substitution of annelated pyrazole, including compounds similar to 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline, provides insights into chemical reactions and synthesis techniques. These methods are crucial for developing new pharmaceuticals and other functional materials (Pawlas et al., 2002).
Structural and Optical Properties
The structural and optical properties of related quinoline derivatives have been studied, indicating potential applications in materials science. For example, studies on 4H-pyrano[3,2-c]quinoline derivatives found them to be polycrystalline in powder form and exhibiting interesting optical properties when formed into thin films (Zeyada et al., 2016).
Corrosion Inhibition
Quinoxaline derivatives, which are structurally related to the compound , have been found to act as corrosion inhibitors. This research indicates potential applications in protecting materials like mild steel in acidic environments (Saraswat & Yadav, 2020).
Photovoltaic Properties
Studies on 4H-pyrano[3,2-c]quinoline derivatives have explored their photovoltaic properties, suggesting applications in organic-inorganic photodiode fabrication. This research points to potential uses in solar energy and photovoltaic technologies (Zeyada et al., 2016).
Molecular Logic Switches
Research into the photophysical properties of pyrazoloquinoline derivatives has shown potential for implementing molecular logic switches. This indicates applications in molecular electronics and sensing technologies (Uchacz et al., 2016).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O/c1-4-31-21-11-12-24-22(14-21)26-23(15-28-24)25(18-6-5-16(2)17(3)13-18)29-30(26)20-9-7-19(27)8-10-20/h5-15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWMWXOHKRBZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.